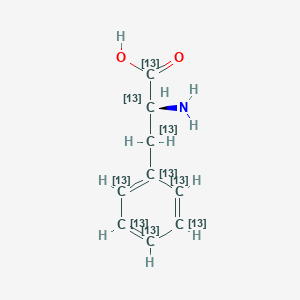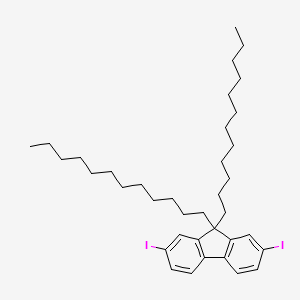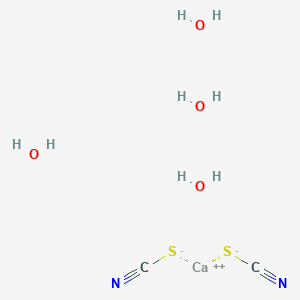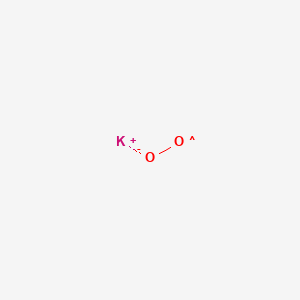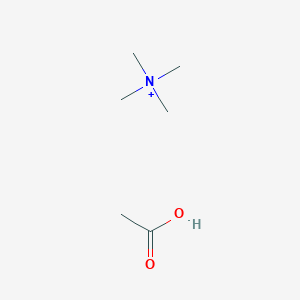
Tetrabutylammonium (meta)periodate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetrabutylammonium (meta)periodate is a chemical compound with the molecular formula
(CH3CH2CH2CH2)4N(IO4)
. It is a salt composed of tetrabutylammonium cations and periodate anions. This compound is known for its strong oxidizing properties and is used in various chemical reactions and industrial applications.準備方法
Synthetic Routes and Reaction Conditions
Tetrabutylammonium (meta)periodate can be synthesized through the reaction of tetrabutylammonium hydroxide with periodic acid. The reaction typically occurs in an aqueous medium and involves the following steps:
-
Preparation of Tetrabutylammonium Hydroxide: : Tetrabutylammonium bromide is reacted with silver oxide in water to produce tetrabutylammonium hydroxide.
(C4H9)4NBr+Ag2O→(C4H9)4NOH+2AgBr
-
Reaction with Periodic Acid: : Tetrabutylammonium hydroxide is then reacted with periodic acid to form this compound.
(C4H9)4NOH+HIO4→(C4H9)4NIO4+H2O
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pH, and concentration of reactants, to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
Tetrabutylammonium (meta)periodate is primarily known for its role as an oxidizing agent. It can participate in various types of chemical reactions, including:
-
Oxidation Reactions: : It is used to oxidize alcohols to aldehydes or ketones and to oxidize sulfides to sulfoxides or sulfones.
RCH2OH+(C4H9)4NIO4→RCHO+(C4H9)4NIO3+H2O
-
Substitution Reactions: : It can also be involved in substitution reactions where the periodate ion acts as a leaving group.
Common Reagents and Conditions
Common reagents used in reactions with this compound include alcohols, sulfides, and other organic compounds. The reactions typically occur under mild conditions, often at room temperature and in the presence of a suitable solvent such as dichloromethane or acetonitrile.
Major Products
The major products formed from reactions involving this compound depend on the specific reactants and conditions used. For example, the oxidation of primary alcohols typically yields aldehydes, while the oxidation of sulfides yields sulfoxides or sulfones.
科学的研究の応用
Chemistry
In chemistry, tetrabutylammonium (meta)periodate is used as an oxidizing agent in various organic synthesis reactions. It is particularly useful in the selective oxidation of alcohols and sulfides.
Biology
In biological research, this compound is used to study oxidative stress and its effects on biological systems. It can be used to induce oxidative damage in cells and tissues, providing insights into the mechanisms of oxidative stress-related diseases.
Medicine
This compound has potential applications in medicine, particularly in the development of oxidative stress-related therapies. It is also used in the synthesis of pharmaceutical intermediates.
Industry
In industrial applications, this compound is used in the production of fine chemicals and specialty chemicals. It is also used in the synthesis of advanced materials and in environmental remediation processes.
作用機序
The mechanism of action of tetrabutylammonium (meta)periodate involves its strong oxidizing properties. The periodate ion (
IO4−
) can accept electrons from other molecules, leading to the oxidation of those molecules. This process often involves the formation of intermediate species, such as periodate esters, which then decompose to yield the final oxidized products.類似化合物との比較
Similar Compounds
Tetrabutylammonium Periodate: Similar to tetrabutylammonium (meta)periodate but with different structural isomers.
Sodium Periodate: Another strong oxidizing agent commonly used in organic synthesis.
Potassium Periodate: Similar to sodium periodate but with different solubility and reactivity properties.
Uniqueness
This compound is unique due to its solubility in organic solvents, which makes it particularly useful in organic synthesis reactions that require non-aqueous conditions. Its tetrabutylammonium cation also provides steric hindrance, which can influence the selectivity and rate of reactions.
特性
分子式 |
C16H37INO4+ |
|---|---|
分子量 |
434.37 g/mol |
IUPAC名 |
periodic acid;tetrabutylazanium |
InChI |
InChI=1S/C16H36N.HIO4/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;2-1(3,4)5/h5-16H2,1-4H3;(H,2,3,4,5)/q+1; |
InChIキー |
PYVXLMQALOZKES-UHFFFAOYSA-N |
正規SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.OI(=O)(=O)=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



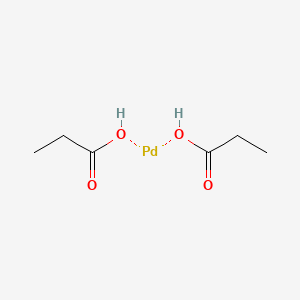
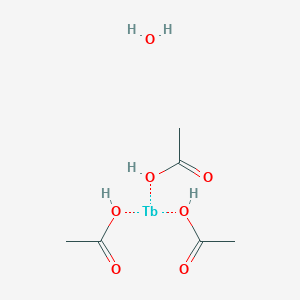
![[(3R,5S)-3,5-dimethyl-1-adamantyl]methanol](/img/structure/B12060978.png)
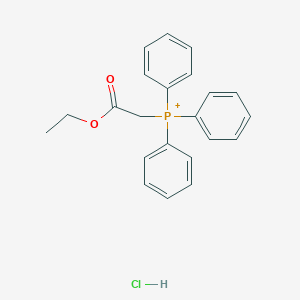
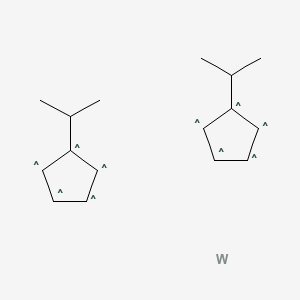

![[(2R)-3-carboxy-2-[(E)-octadec-9-enoyl]oxypropyl]-trimethylazanium](/img/structure/B12061004.png)

